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Compound of Interest

Compound Name: CCF642

Cat. No.: B1668732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CCF642, a potent inhibitor of

Protein Disulfide Isomerase (PDI). CCF642 has demonstrated significant anti-cancer activity,

particularly in multiple myeloma, by inducing endoplasmic reticulum (ER) stress and

subsequent apoptosis. This guide details its chemical structure, physicochemical and

pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties
CCF642 is a small molecule characterized by a thiazolidine core. Its chemical and physical

properties are summarized below.
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Identifier Value Reference

IUPAC Name

5-((5-nitrothiophen-2-

yl)methylene)-3-(4-

methoxyphenyl)-2-

thioxothiazolidin-4-one

N/A

CAS Number 346640-08-2 [1]

Molecular Formula C₁₅H₁₀N₂O₄S₃ N/A

Molecular Weight 378.45 g/mol N/A

SMILES

O=C1N(C2=CC=C(OC)C=C2)

C(S/C1=C/C3=CC=C(--

INVALID-LINK--=O)S3)=S

N/A

Physicochemical Properties
Property Value Reference

Solubility
Insoluble in water. Soluble in

DMSO (15 mg/mL, 39.63 mM).
N/A

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 2 years.

[1]

Pharmacological Properties
CCF642 is a potent inhibitor of the PDI family of enzymes, which are crucial for protein folding

in the endoplasmic reticulum.[1] Its inhibitory action leads to the accumulation of misfolded

proteins, inducing ER stress and ultimately apoptosis in cancer cells.[1][2]
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Parameter Value Cell Line/Assay Reference

IC₅₀ (PDI inhibition) 2.9 µM
PDI reductase activity

assay
[1]

IC₅₀ (Cytotoxicity) Sub-micromolar
10 different multiple

myeloma cell lines
[3][4]

Mechanism of Action: PDI Inhibition and ER Stress
Induction
CCF642 exerts its anti-cancer effects by targeting Protein Disulfide Isomerases (PDIs),

particularly PDIA1, PDIA3, and PDIA4.[2][3] PDI enzymes are essential for the correct folding

of proteins in the endoplasmic reticulum through the formation and isomerization of disulfide

bonds.

The proposed mechanism of action for CCF642 involves a novel covalent binding mode within

the active-site CGHCK motifs of PDI.[2][3] Computational modeling suggests that CCF642
does not bind to the active site cysteine, but rather to an adjacent, conserved lysine residue.[3]

The nitro group (NO₂) on the thiophene ring is crucial for its inhibitory activity.[3]

Inhibition of PDI by CCF642 leads to an accumulation of misfolded proteins in the ER,

triggering the Unfolded Protein Response (UPR).[1][2] This is characterized by:

Activation of ER stress sensors: CCF642 treatment leads to the dimerization and

phosphorylation of PERK and oligomerization of IRE1α within 30 minutes.[1]

Induction of apoptosis: The sustained ER stress results in the release of calcium from the

ER, which contributes to the activation of apoptotic pathways, including the cleavage of

caspase-3 and PARP.[2][3]
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Caption: Mechanism of action of CCF642 in cancer cells.

Experimental Protocols
PDI Reductase Activity Assay (di-E-GSSG Assay)
This assay measures the reductase activity of PDI using di-eosin-diglutathione (di-E-GSSG) as

a substrate. The reduction of di-E-GSSG by PDI can be monitored by an increase in

fluorescence.

Materials:

Recombinant PDI

di-E-GSSG

CCF642 or other inhibitors

Assay buffer (e.g., 100 mM sodium phosphate pH 7.0, 2 mM EDTA)

Dithiothreitol (DTT) or other reducing agents

Fluorescence plate reader
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Procedure:

Incubate recombinant PDI (e.g., 1 µM) with varying concentrations of CCF642 for 1 hour in

the assay buffer.[5]

Initiate the reaction by adding di-E-GSSG and a reducing agent like DTT.

Monitor the increase in fluorescence over time (e.g., for 1 hour) using a fluorescence plate

reader.[6]

The rate of fluorescence increase is proportional to PDI reductase activity.

Compare the activity in the presence of the inhibitor to a vehicle control to determine the

percentage of inhibition and calculate the IC₅₀.

Cell Viability/Cytotoxicity Assay
This protocol is used to determine the concentration of CCF642 that inhibits the growth of

cancer cell lines by 50% (IC₅₀).

Materials:

Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226)

CCF642

Complete cell culture medium

96-well plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Trypan Blue)

Procedure:

Seed the multiple myeloma cells in 96-well plates at an appropriate density.

The following day, treat the cells with a serial dilution of CCF642 (and a vehicle control, e.g.,

DMSO).
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Incubate the plates for a specified period (e.g., 72 hours).

Assess cell viability using a chosen method. For example, with a luminescent assay, add the

reagent and measure luminescence. With Trypan Blue, aspirate and count viable cells using

a cell counter.[3]

Plot the percentage of viable cells against the log of the inhibitor concentration and fit to a

dose-response curve to determine the IC₅₀.
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Caption: A typical workflow for a cell-based cytotoxicity assay.
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In Vivo Efficacy
CCF642 has demonstrated potent anti-myeloma activity in a syngeneic mouse model.

Intraperitoneal administration of CCF642 (e.g., 10 mg/kg) has been shown to prolong the

lifespan of mice engrafted with myeloma cells, with efficacy comparable to the standard-of-care

therapeutic, bortezomib.[3][7] However, the clinical development of CCF642 has been limited

by its poor solubility and bioavailability.[5][8] This has led to the development of analogs, such

as CCF642-34, with improved drug-like properties.[5][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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